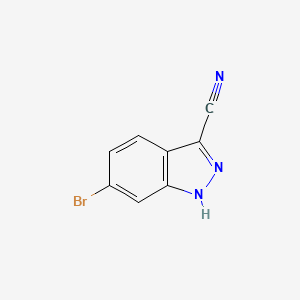

6-Bromo-1H-indazole-3-carbonitrile

Description

BenchChem offers high-quality 6-Bromo-1H-indazole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1H-indazole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-5-1-2-6-7(3-5)11-12-8(6)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMHCHQOAQMIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646555 | |

| Record name | 6-Bromo-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-24-0 | |

| Record name | 6-Bromo-1H-indazole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-1H-indazole-3-carbonitrile (CAS 885278-24-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, spectral data, and synthetic methodologies related to 6-Bromo-1H-indazole-3-carbonitrile. It is intended to serve as a valuable resource for professionals engaged in pharmaceutical research, medicinal chemistry, and drug development.

Physicochemical Properties

6-Bromo-1H-indazole-3-carbonitrile is a solid, white to off-white compound.[1] It is characterized by the presence of a bromine atom and a carbonitrile functional group attached to the indazole scaffold, which enhances its reactivity and makes it a valuable building block in the synthesis of diverse indazole derivatives.[1][2] This compound is sparingly soluble in water and should be stored in a dry environment at room temperature.[1]

| Property | Value | Reference |

| CAS Number | 885278-24-0 | [1] |

| Molecular Formula | C8H4BrN3 | [1] |

| Molecular Weight | 222.04 g/mol | |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

| Purity | Typically ≥97% | |

| InChI | 1S/C8H4BrN3/c9-5-1-2-6-7(3-5)11-12-8(6)4-10/h1-3H,(H,11,12) | [1] |

| InChIKey | BNMHCHQOAQMIBU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC2=C(C=C1Br)NN=C2C#N | [1][3] |

Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted spectral data.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.20 | d | 1H | H4 |

| ~7.80 | s | 1H | H7 |

| ~7.50 | d | 1H | H5 |

Solvent: DMSO-d6, Spectrometer Frequency: 400 MHz

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~142.0 | C7a |

| ~140.0 | C3 |

| ~128.0 | C5 |

| ~124.0 | C4 |

| ~121.0 | C6 (bearing Br) |

| ~116.0 | C7 |

| ~115.0 | CN |

| ~112.0 | C3a |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300-3100 | N-H stretching |

| ~2230 | C≡N stretching (nitrile) |

| ~1620, 1480 | C=C and C=N stretching (aromatic rings) |

| ~800 | C-H bending (aromatic) |

| ~600-500 | C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Table 5: Predicted Mass Spectrometry Data

| m/z | Assignment |

| ~221, 223 | [M]+, [M+2]+ (isotopic peaks for Br) |

Experimental Protocols

Synthesis of 6-Bromo-1H-indazole-3-carbonitrile

A plausible synthetic route for 6-Bromo-1H-indazole-3-carbonitrile can be adapted from established methods for similar indazole derivatives. One common approach involves the nitrosation of an appropriately substituted indole, followed by ring rearrangement.[5]

Step 1: Synthesis of 6-Bromo-1H-indole This starting material is commercially available.

Step 2: Nitrosation of 6-Bromo-1H-indole to form 6-Bromo-1H-indazole-3-carbaldehyde [5]

-

Dissolve 6-bromo-indole in a suitable solvent mixture (e.g., DMF and water).

-

Cool the solution to 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO2) in water.

-

Acidify the reaction mixture by the slow addition of an acid (e.g., HCl).

-

Stir the reaction at room temperature, then heat to around 50 °C to drive the reaction to completion.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.

Step 3: Conversion of the Aldehyde to a Nitrile The aldehyde can be converted to the nitrile via a two-step process involving the formation of an oxime followed by dehydration.

-

React the 6-Bromo-1H-indazole-3-carbaldehyde with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) to form the corresponding oxime.

-

Dehydrate the oxime using a dehydrating agent such as acetic anhydride, phosphorus pentoxide, or thionyl chloride to yield 6-Bromo-1H-indazole-3-carbonitrile.

-

Purify the final product by column chromatography or recrystallization.

Caption: Synthetic Workflow for 6-Bromo-1H-indazole-3-carbonitrile.

Spectroscopic Analysis Protocol

The following outlines a general workflow for the spectroscopic analysis of 6-Bromo-1H-indazole-3-carbonitrile.[4]

-

Sample Preparation :

-

NMR : Dissolve 5-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

IR (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

MS (ESI) : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition :

-

NMR : Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).

-

IR : Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

MS : Infuse the sample solution into the mass spectrometer with an electrospray ionization source.

-

-

Data Analysis :

-

Process the acquired spectra and compare them with predicted data and reference spectra of similar compounds.

-

For MS, analyze the molecular ion peak and the isotopic distribution pattern.

-

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

An In-depth Technical Guide to 6-Bromo-1H-indazole-3-carbonitrile: Physicochemical Properties and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1H-indazole-3-carbonitrile is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and pharmaceutical development sectors. Its structural framework, featuring a bromo-substituted indazole core with a nitrile group at the 3-position, makes it a valuable and versatile building block in the synthesis of complex molecules. This guide provides a comprehensive overview of the known physicochemical properties of 6-Bromo-1H-indazole-3-carbonitrile, outlines a plausible synthetic route with detailed experimental considerations, and discusses its relevance as a privileged scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties

The physicochemical properties of 6-Bromo-1H-indazole-3-carbonitrile are crucial for its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates. A summary of its key physical and chemical data is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrN₃ | [1] |

| Molecular Weight | 222.04 g/mol | N/A |

| CAS Number | 885278-24-0 | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 425.3 ± 25.0 °C (Predicted) | N/A |

| Density | 1.85 ± 0.1 g/cm³ (Predicted) | N/A |

| pKa | 9.65 ± 0.40 (Predicted) | N/A |

| LogP | 2.37 (for methyl ester derivative) | [2] |

| Solubility | Sparingly soluble in water | [1] |

| Storage | Sealed in a dry environment at room temperature. | N/A |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical approach to synthesize 6-Bromo-1H-indazole-3-carbonitrile involves a three-step process:

-

Synthesis of 6-Bromo-1H-indazole: This intermediate is a crucial starting material. A robust method for its large-scale synthesis is the diazotization of 4-bromo-2-methylaniline followed by cyclization.[3]

-

Iodination of 6-Bromo-1H-indazole: To facilitate the introduction of the nitrile group, the 3-position of the indazole ring can be selectively halogenated, with iodination being a common strategy.[4]

-

Cyanation of 6-Bromo-3-iodo-1H-indazole: The final step involves a palladium-catalyzed cyanation reaction to replace the iodine atom with a nitrile group, yielding the target compound.[5]

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromo-1H-indazole [3]

-

Materials: 4-bromo-2-methylaniline, chloroform, acetic anhydride, potassium acetate, isoamyl nitrite, concentrated hydrochloric acid, 50% aqueous sodium hydroxide, heptane.

-

Procedure:

-

Dissolve 4-bromo-2-methylaniline in chloroform and cool the solution.

-

Add acetic anhydride while maintaining the temperature below 40°C.

-

To the resulting mixture, add potassium acetate followed by isoamyl nitrite.

-

Heat the mixture to reflux at 68°C for 20 hours.

-

After cooling, remove volatile components under vacuum.

-

Perform an azeotropic distillation with water, followed by the addition of concentrated hydrochloric acid and heating to 50-55°C.

-

Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous solution of sodium hydroxide.

-

Evaporate the solvent and slurry the resulting solid with heptane.

-

Filter and dry the solid under vacuum to yield 6-Bromo-1H-indazole.

-

Step 2: Synthesis of 6-Bromo-3-iodo-1H-indazole [4]

-

Materials: 6-Bromo-1H-indazole, N-Iodosuccinimide (NIS), Dimethylformamide (DMF), water, saturated aqueous ammonium chloride.

-

Procedure:

-

Dissolve 6-Bromo-1H-indazole in DMF.

-

Add N-Iodosuccinimide (1.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 4 hours.

-

Pour the reaction mixture into water and add saturated aqueous ammonium chloride.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 6-Bromo-3-iodo-1H-indazole.

-

Step 3: Synthesis of 6-Bromo-1H-indazole-3-carbonitrile (adapted from[5])

-

Materials: 6-Bromo-3-iodo-1H-indazole, Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O), allylpalladium(II) chloride dimer, Xantphos, Dimethylacetamide (DMAc), water.

-

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., argon), combine 6-Bromo-3-iodo-1H-indazole, potassium ferrocyanide, allylpalladium(II) chloride dimer, and Xantphos.

-

Add degassed DMAc and water.

-

Heat the reaction mixture (e.g., to 95°C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 6-Bromo-1H-indazole-3-carbonitrile.

-

Role in Drug Discovery and Development

The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine core of ATP, allowing it to act as a competitive inhibitor for a wide range of protein kinases.[6][7] Derivatives of 6-Bromo-1H-indazole have shown significant promise in targeting kinases implicated in oncology and other diseases.[6]

The bromine atom at the 6-position serves as a versatile handle for synthetic modifications, often through palladium-catalyzed cross-coupling reactions, enabling the exploration of different chemical spaces to enhance potency and selectivity.[7]

Mechanism of Action in Kinase Inhibition

Indazole-based compounds typically function as ATP-competitive inhibitors. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a key interaction for binding affinity.[7] The substituents on the indazole ring, such as the bromo and nitrile groups in 6-Bromo-1H-indazole-3-carbonitrile, can be further functionalized to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby fine-tuning the inhibitor's selectivity and potency for a specific kinase.

Key Kinase Targets

Derivatives of the 6-bromo-1H-indazole scaffold have been investigated as inhibitors for several important kinase targets, including:

-

Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, making it an attractive target in oncology.[4]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial mediators of angiogenesis, a hallmark of cancer.[4]

-

Phosphoinositide 3-kinases (PI3Ks): Involved in cell growth, proliferation, and survival.[7][8]

The development of potent and selective inhibitors against these kinases is a major focus of modern drug discovery, and 6-Bromo-1H-indazole-3-carbonitrile represents a valuable starting point for such endeavors.

Conclusion

6-Bromo-1H-indazole-3-carbonitrile is a compound of significant interest due to its well-defined physicochemical properties and its role as a versatile intermediate in the synthesis of bioactive molecules. The synthetic strategies outlined provide a clear path for its preparation, enabling further exploration of its potential. Its underlying indazole scaffold is a proven pharmacophore for kinase inhibition, positioning this compound and its derivatives as promising candidates for the development of novel therapeutics in oncology and other disease areas. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical and biological attributes of 6-Bromo-1H-indazole-3-carbonitrile.

References

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 6-Bromo-1H-indazole-3-carbonitrile: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-1H-indazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This document details its molecular structure, physicochemical properties, and a plausible multi-step synthesis protocol. The information is presented to support research and development activities in the fields of organic synthesis and drug discovery.

Molecular Structure and Formula

6-Bromo-1H-indazole-3-carbonitrile is an organic compound featuring an indazole core substituted with a bromine atom at the 6-position and a nitrile group at the 3-position.[1][2] The presence of the bromine atom and the cyano group makes it a versatile building block for the synthesis of more complex bioactive molecules.[1][2]

Molecular Formula: C₈H₄BrN₃[1]

IUPAC Name: 6-Bromo-1H-indazole-3-carbonitrile

CAS Number: 885278-24-0[1]

Canonical SMILES: C1=CC2=C(C=C1Br)NN=C2C#N[1]

Molecular Weight: 222.05 g/mol

Appearance: Light yellow to brown solid.

Caption: Molecular Structure of 6-Bromo-1H-indazole-3-carbonitrile.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 222.05 g/mol | N/A |

| Appearance | Light yellow to brown solid | N/A |

| Predicted Boiling Point | 425.3 ± 25.0 °C | N/A |

| Predicted Density | 1.85 ± 0.1 g/cm³ | N/A |

| Predicted pKa | 9.65 ± 0.40 | N/A |

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 - 14.5 | br s | 1H | N-H |

| ~8.0 - 8.2 | d | 1H | H-4 |

| ~7.8 - 8.0 | s | 1H | H-7 |

| ~7.5 - 7.7 | d | 1H | H-5 |

Note: Predicted chemical shifts are in a DMSO-d₆ solvent. The N-H proton signal is expected to be broad and its chemical shift is highly dependent on solvent and concentration.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~142 | C-7a |

| ~138 | C-3a |

| ~128 | C-5 |

| ~125 | C-4 |

| ~122 | C-6 (bearing Br) |

| ~118 | C-7 |

| ~115 | C≡N |

| ~110 | C-3 |

Note: The ¹³C NMR data is predicted based on the analysis of structurally similar indazole compounds.

Synthesis Protocol

A plausible and efficient multi-step synthesis of 6-Bromo-1H-indazole-3-carbonitrile can be achieved from commercially available starting materials. The overall synthetic pathway involves the formation of the indazole ring, followed by iodination at the 3-position, and a final palladium-catalyzed cyanation.

Caption: Proposed multi-step synthesis workflow for 6-Bromo-1H-indazole-3-carbonitrile.

Experimental Methodologies

Step 1: Large-Scale Synthesis of 6-Bromo-1H-indazole

This procedure is adapted from a protocol for the diazotization of 4-bromo-2-methylaniline followed by cyclization.[3][4]

-

Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

-

Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.

-

Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.

-

Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.

Step 2: Synthesis of 6-Bromo-3-iodo-1H-indazole

This procedure is based on the iodination of 6-bromo-1H-indazole.[5]

-

Reaction Setup: To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add KOH (20 mmol, 2.0 equiv.).

-

Iodination: Add a solution of I₂ (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise to the mixture and stir at room temperature for 3 hours.

-

Work-up and Isolation: After the reaction is complete, pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃, which will cause a white solid to precipitate. Filter the solid and dry it to give 6-Bromo-3-iodo-1H-indazole. A yield of 71.2% has been reported for this reaction.[5]

Step 3: Palladium-Catalyzed Cyanation to Yield 6-Bromo-1H-indazole-3-carbonitrile

This protocol is adapted from a general procedure for the palladium-catalyzed cyanation of 3-iodo-1H-indazoles.

-

Reaction Setup: In a four-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and argon inlet, add 6-Bromo-3-iodo-1H-indazole (1 equiv). Evacuate and backfill the flask with argon three times.

-

Reagent Addition: Add dimethylacetamide (DMAc) and bubble the solution with argon. Add potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv), allylpalladium(II) chloride dimer (catalyst), and Xantphos (ligand).

-

Reaction: Heat the mixture to 95 °C. Add water and continue to heat. The reaction progress can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 6-Bromo-1H-indazole-3-carbonitrile.

Conclusion

6-Bromo-1H-indazole-3-carbonitrile is a valuable heterocyclic compound with significant potential in drug discovery and development. This guide has provided a detailed overview of its molecular structure, key physicochemical properties, and a robust synthetic route. The provided experimental protocols offer a foundation for the laboratory-scale synthesis of this important molecule, enabling further research into its applications in medicinal chemistry.

References

Spectroscopic and Mechanistic Insights into 6-Bromo-1H-indazole-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 6-Bromo-1H-indazole-3-carbonitrile, a key building block in the synthesis of diverse bioactive molecules. Due to the limited availability of public experimental NMR data for the parent compound, this document presents and analyzes the ¹H and ¹³C NMR data of a closely related analog, 6-Bromo-1-cyclohexyl-1H-indazole-3-carbonitrile. The data for the core indazole ring system in this analog provides a valuable reference for researchers working with 6-Bromo-1H-indazole-3-carbonitrile.

Quantitative NMR Data Summary

The following tables summarize the ¹H and ¹³C NMR spectral data for 6-Bromo-1-cyclohexyl-1H-indazole-3-carbonitrile. This data is crucial for the structural elucidation and purity assessment of this class of compounds.

Table 1: ¹H NMR Spectral Data for 6-Bromo-1-cyclohexyl-1H-indazole-3-carbonitrile

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.75 | s | - | 1H | H7 |

| 7.69 | d | 7.2 | 1H | H4 |

| 7.43 | dd | 8.6, 1.5 | 1H | H5 |

| 4.41 | dt | 10.8, 5.6 | 1H | N-CH (cyclohexyl) |

| 2.17 – 1.89 | m | - | 6H | Cyclohexyl-H |

| 1.80 | dd | 12.5, 3.8 | 1H | Cyclohexyl-H |

| 1.56 – 1.40 | m | - | 2H | Cyclohexyl-H |

| 1.34 | dt | 12.8, 3.4 | 1H | Cyclohexyl-H |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data for 6-Bromo-1-cyclohexyl-1H-indazole-3-carbonitrile

| Chemical Shift (δ) ppm | Assignment |

| 139.7 | C7a |

| 127.3 | C5 |

| 124.3 | C4 |

| 122.0 | C7 |

| 121.0 | C6 |

| 117.8 | C3a |

| 113.5 | CN |

| 113.3 | C3 |

| 59.8 | N-CH (cyclohexyl) |

| 32.6 | Cyclohexyl-C |

| 25.6 | Cyclohexyl-C |

| 25.2 | Cyclohexyl-C |

Solvent: CDCl₃, Spectrometer Frequency: 101 MHz

Experimental Protocols

The following is a generalized experimental protocol for acquiring NMR data for indazole derivatives, based on standard laboratory practices.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural characterization.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of the indazole derivative.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The volume of the solvent should be sufficient to cover the detection region of the probe (typically 0.6-0.7 mL).

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

-

Phase the spectrum and reference it to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 2 seconds, and a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio (typically 1024 or more scans).

-

Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and perform a Fourier transform.

-

Phase the spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of 6-bromo-1H-indazole derivatives.

Caption: Synthetic workflow for 6-Bromo-1H-indazole-3-carbonitrile derivatives.

Caption: Workflow for the spectroscopic analysis of the target compound.

Mass Spectrometry Analysis of 6-Bromo-1H-indazole-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 6-Bromo-1H-indazole-3-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of specific experimental mass spectral data for this compound in the public domain, this document presents a predicted analysis based on established fragmentation patterns of related chemical structures, including indazole derivatives, aromatic nitriles, and bromo-substituted heterocyclic compounds. The methodologies and data presented herein are intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and quality control of this molecule.

Predicted Mass Spectrometry Data

The mass spectrum of 6-Bromo-1H-indazole-3-carbonitrile is expected to exhibit a distinctive molecular ion peak and a series of characteristic fragment ions. The presence of a bromine atom will result in a clear isotopic pattern for the molecular ion and any bromine-containing fragments.

| Predicted m/z | Proposed Ion/Fragment | Key Characteristics |

| 221/223 | [M]⁺ | Molecular ion peak, showing a characteristic ~1:1 isotopic ratio due to the presence of ⁷⁹Br and ⁸¹Br. |

| 220/222 | [M-H]⁺ | Loss of a hydrogen atom, a common fragmentation for aromatic compounds.[1] |

| 194/196 | [M-HCN]⁺ | Loss of hydrogen cyanide from the carbonitrile group, a typical fragmentation for aromatic nitriles.[1] |

| 142 | [M-Br]⁺ | Loss of the bromine radical, resulting in a prominent fragment ion. |

| 115 | [C₇H₄N₂]⁺ | Further fragmentation involving the loss of bromine and a hydrogen atom. |

Experimental Protocols

The following protocols outline the recommended procedures for the mass spectrometric analysis of 6-Bromo-1H-indazole-3-carbonitrile.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.

-

For Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Accurately weigh approximately 1 mg of 6-Bromo-1H-indazole-3-carbonitrile.

-

Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to create a stock solution of 1 mg/mL.[2][3]

-

Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.[2]

-

Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulate matter.[2]

-

-

For Gas Chromatography-Mass Spectrometry (GC-MS):

-

Given the heterocyclic nature and potential for thermal lability, derivatization may be necessary to improve volatility and thermal stability.

-

Dissolve a small amount of the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate.

-

Instrumentation and Analysis

An LC-MS system is generally preferred for the analysis of polar, heterocyclic compounds like 6-Bromo-1H-indazole-3-carbonitrile.[4][5]

-

Chromatography:

-

Column: A C18 reversed-phase column is a suitable starting point for separation.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid to aid ionization, is recommended.

-

Flow Rate: A typical flow rate of 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended to generate the protonated molecule [M+H]⁺.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, will provide accurate mass measurements for elemental composition confirmation.

-

Scan Range: A scan range of m/z 50-500 is appropriate to capture the molecular ion and expected fragment ions.

-

Collision Energy: For tandem mass spectrometry (MS/MS) experiments to study fragmentation, a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation of the precursor ion.

-

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of 6-Bromo-1H-indazole-3-carbonitrile.

Predicted Fragmentation Pathway

The proposed fragmentation pathway for 6-Bromo-1H-indazole-3-carbonitrile under electron ionization (EI) or collision-induced dissociation (CID) is depicted below.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 6-Bromo-1H-indazole-3-carbonitrile in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-1H-indazole-3-carbonitrile is a heterocyclic compound of interest in pharmaceutical research and medicinal chemistry, often used as a building block in the synthesis of more complex molecules with potential biological activity, such as kinase inhibitors.[1] Its physicochemical properties, particularly solubility, are critical factors influencing its handling, formulation, and bioavailability in drug discovery and development. While specific quantitative solubility data for 6-Bromo-1H-indazole-3-carbonitrile in various organic solvents is not extensively documented in publicly available literature, this guide provides detailed experimental protocols to enable researchers to determine these values.

This document outlines the established methodologies for measuring both thermodynamic and kinetic solubility, provides templates for data presentation, and includes graphical representations of experimental workflows and relevant biological pathways.

Physicochemical Properties of 6-Bromo-1H-indazole-3-carbonitrile

A summary of the known physicochemical properties of 6-Bromo-1H-indazole-3-carbonitrile is presented in the table below.

| Property | Value |

| CAS Number | 885278-24-0[1] |

| Molecular Formula | C₈H₄BrN₃[1] |

| Appearance | White to off-white solid[1] |

| Solubility in Water | Sparingly soluble[1] |

| Storage Temperature | Room temperature, sealed in dry conditions[1] |

Experimental Protocols for Solubility Determination

The following sections provide detailed protocols for determining the thermodynamic and kinetic solubility of 6-Bromo-1H-indazole-3-carbonitrile.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method and HPLC-UV Analysis

The shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.[2][3] This method involves agitating an excess amount of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment:

-

6-Bromo-1H-indazole-3-carbonitrile (solid powder)

-

Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 6-Bromo-1H-indazole-3-carbonitrile to a series of vials, ensuring there is undissolved solid at the bottom. A starting amount of 5-10 mg per 1 mL of solvent is typically sufficient.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To separate the dissolved compound from any undissolved solid, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter.[6]

-

-

Quantification by HPLC-UV:

-

Prepare a stock solution of 6-Bromo-1H-indazole-3-carbonitrile of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC-UV at the compound's maximum absorbance wavelength (λmax).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the compound in the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility in the original solvent.

-

Protocol 2: Kinetic Solubility Determination via Nephelometry

Kinetic solubility assays are high-throughput methods used to determine the solubility of a compound under non-equilibrium conditions, which can be representative of those in early-stage in vitro biological assays.[7] This protocol uses nephelometry to measure the light scattered by undissolved particles that precipitate when a concentrated DMSO stock solution of the compound is added to a solvent.[6][8]

Materials and Equipment:

-

6-Bromo-1H-indazole-3-carbonitrile

-

Dimethyl Sulfoxide (DMSO)

-

Selected organic solvents

-

Microtiter plates (e.g., 96-well or 384-well)

-

Automated liquid handler or multichannel pipette

-

Plate reader with nephelometry capabilities (nephelometer)

Methodology:

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of 6-Bromo-1H-indazole-3-carbonitrile in DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

Into the wells of a microtiter plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution.

-

Rapidly add the desired organic solvent to each well to achieve a range of final compound concentrations.

-

-

Incubation and Measurement:

-

Mix the contents of the plate thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).[8]

-

Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.[6][9]

-

-

Data Analysis:

-

Plot the light scattering signal (e.g., in Nephelometric Turbidity Units, NTU) against the compound concentration.

-

The kinetic solubility is defined as the concentration at which a significant increase in the light scattering signal is observed, indicating the onset of precipitation.

-

Data Presentation

Quantitative solubility data should be organized in a clear and concise manner to facilitate comparison.

Table 1: Thermodynamic Solubility of 6-Bromo-1H-indazole-3-carbonitrile

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Dimethyl Sulfoxide | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

Mandatory Visualizations

Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Diagram 2: Hypothetical Signaling Pathway of an Indazole Derivative as a Kinase Inhibitor

Caption: Indazole derivative as a kinase inhibitor.

References

- 1. Page loading... [guidechem.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. enamine.net [enamine.net]

- 6. benchchem.com [benchchem.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. emeraldcloudlab.com [emeraldcloudlab.com]

In-Depth Technical Guide: Theoretical and Computational Studies of 6-Bromo-1H-indazole-3-carbonitrile

Introduction

6-Bromo-1H-indazole-3-carbonitrile is a heterocyclic organic compound featuring an indazole core, a fused bicyclic structure composed of benzene and pyrazole rings. The presence of a bromine atom at the 6-position and a nitrile group at the 3-position makes it a versatile building block in medicinal chemistry and materials science. Indazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The electronic and structural characteristics imparted by the bromo and cyano functionalities are of significant interest for understanding the molecule's reactivity and potential as a pharmacophore.

Theoretical and computational chemistry offers powerful tools to elucidate the molecular properties of 6-Bromo-1H-indazole-3-carbonitrile, providing insights that can guide synthetic efforts and drug design. This guide outlines the key computational studies that would be essential for a thorough understanding of this molecule.

Molecular Structure and Optimization

The initial step in any computational study is the optimization of the molecular geometry to find the most stable conformation. This is typically achieved using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.

Computational Protocol

A common and effective computational approach for geometry optimization involves the following:

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost.

-

Basis Set: 6-311++G(d,p) is a flexible basis set that includes polarization and diffuse functions, which are important for accurately describing the electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding.

The optimized geometry would provide key structural parameters such as bond lengths, bond angles, and dihedral angles.

Visualization of Molecular Structure

The molecular structure of 6-Bromo-1H-indazole-3-carbonitrile is depicted below.

Caption: 2D representation of 6-Bromo-1H-indazole-3-carbonitrile.

Spectroscopic Analysis (Theoretical)

Computational methods can predict various spectra, which can be compared with experimental data for structural validation.

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the vibrational modes of the molecule and can be correlated with experimental Fourier-Transform Infrared (FT-IR) spectra.

Table 1: Predicted Prominent Vibrational Frequencies for 6-Bromo-1H-indazole-3-carbonitrile

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Functional Group |

| N-H stretch | ~3400 | Indazole N-H |

| C-H stretch (aromatic) | 3100 - 3000 | Aromatic C-H |

| C≡N stretch | ~2230 | Nitrile |

| C=N stretch | ~1620 | Indazole ring |

| C=C stretch (aromatic) | 1600 - 1450 | Aromatic ring |

| C-N stretch | ~1300 | Indazole ring |

| C-Br stretch | 700 - 600 | Bromo group |

Note: Theoretical frequencies are often systematically overestimated and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better agreement with experimental data.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 6-Bromo-1H-indazole-3-carbonitrile

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (N1) | 13.0 - 14.0 | - |

| H4 | 7.8 - 8.0 | - |

| H5 | 7.3 - 7.5 | - |

| H7 | 7.6 - 7.8 | - |

| C3 | - | ~115 |

| C3a | - | ~140 |

| C4 | - | ~125 |

| C5 | - | ~128 |

| C6 | - | ~118 |

| C7 | - | ~122 |

| C7a | - | ~142 |

| CN | - | ~110 |

Note: Predicted chemical shifts are relative to a reference compound (e.g., TMS) and can be influenced by solvent effects, which can be modeled computationally.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Energy Gap (ΔE): A key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive.

Table 3: Predicted Frontier Molecular Orbital Properties for 6-Bromo-1H-indazole-3-carbonitrile

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

The HOMO is expected to be localized primarily on the indazole ring system, while the LUMO is likely to have significant contributions from the electron-withdrawing nitrile group and the fused ring system.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

-

Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. For 6-Bromo-1H-indazole-3-carbonitrile, these would be expected around the nitrogen atoms of the indazole and nitrile groups.

-

Blue regions (positive potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. The hydrogen atom on the indazole nitrogen (N1-H) is expected to be a prominent positive region.

Mulliken Charge Analysis

Mulliken population analysis provides a way to estimate the partial atomic charges within a molecule, offering further insight into its electronic structure and reactivity.

Table 4: Predicted Mulliken Atomic Charges for Selected Atoms of 6-Bromo-1H-indazole-3-carbonitrile

| Atom | Predicted Mulliken Charge (a.u.) |

| N1 | -0.4 to -0.6 |

| N2 | -0.1 to -0.3 |

| C3 | 0.2 to 0.4 |

| C6 | 0.1 to 0.3 |

| Br | -0.1 to -0.2 |

| N (nitrile) | -0.3 to -0.5 |

These predicted charges highlight the electronegativity of the nitrogen atoms and the electron-withdrawing nature of the bromine and nitrile substituents, which influences the overall charge distribution.

Experimental and Computational Workflow

A combined experimental and computational approach is often the most powerful way to study a molecule. The following diagram illustrates a typical workflow.

An In-depth Technical Guide on the Discovery and History of 6-Bromo-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1H-indazole-3-carbonitrile (CAS No. 885278-24-0) is a pivotal heterocyclic building block in the landscape of medicinal chemistry.[1][2] Its strategic substitution with a bromine atom and a reactive carbonitrile group makes it a versatile intermediate for the synthesis of a diverse array of bioactive molecules.[1] This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and its significant role in the development of therapeutic agents, particularly in the fields of oncology and neurology.[3]

Introduction: The Rise of Indazoles in Drug Discovery

The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry due to its ability to mimic the indole nucleus and participate in a wide range of biological interactions. This has led to the development of numerous indazole-containing drugs with activities spanning from anticancer to anti-inflammatory agents. The strategic functionalization of the indazole core is crucial for modulating the pharmacological profile of these compounds. 6-Bromo-1H-indazole-3-carbonitrile has emerged as a key intermediate, offering synthetic handles for extensive molecular elaboration.

Discovery and Historical Synthesis

While a singular "discovery" paper for 6-Bromo-1H-indazole-3-carbonitrile is not readily apparent in the scientific literature, its history is intrinsically linked to the development of synthetic routes to functionalized indazoles. The likely first syntheses of this compound were likely developed in the context of proprietary drug discovery programs and may not be publicly detailed.

However, a logical and well-documented synthetic pathway to this molecule can be inferred from the synthesis of its immediate precursor, 6-Bromo-1H-indazole-3-carboxaldehyde. A significant advancement in the synthesis of this precursor was reported in 2018, providing an optimized and efficient method.[4]

Synthesis of the Precursor: 6-Bromo-1H-indazole-3-carboxaldehyde

An optimized procedure for the direct synthesis of 1H-indazole-3-carboxaldehyde derivatives through the nitrosation of indoles has been described.[4] This method is applicable to the synthesis of 6-Bromo-1H-indazole-3-carboxaldehyde starting from 6-bromo-indole.

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole-3-carboxaldehyde [4]

-

Materials: 6-bromo-indole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Petroleum Ether.

-

Procedure:

-

A solution of sodium nitrite in deionized water and DMF is cooled to 0 °C.

-

Hydrochloric acid is slowly added to the cooled solution, and the mixture is kept under an argon atmosphere.

-

A solution of 6-bromo-indole in DMF is then added to the reaction mixture over a period of 2 hours using a syringe pump at 0 °C.

-

After the addition is complete, the reaction is stirred for 2 hours at room temperature, followed by 3 hours at 50 °C.

-

The resulting mixture is extracted three times with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over magnesium sulfate (MgSO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/EtOAc, 8:2) to yield the pure 6-Bromo-1H-indazole-3-carboxaldehyde as a brown solid.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 6-bromo-indole (196 mg, 1 mmol) | [4] |

| Yield | 175 mg (78%) | [4] |

Plausible Conversion to 6-Bromo-1H-indazole-3-carbonitrile

The conversion of an aldehyde to a carbonitrile is a well-established transformation in organic synthesis. A common method involves the dehydration of the corresponding aldoxime.

Hypothetical Experimental Protocol: Synthesis of 6-Bromo-1H-indazole-3-carbonitrile

-

Step 1: Formation of the Oxime

-

6-Bromo-1H-indazole-3-carboxaldehyde would be reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a suitable solvent like ethanol. The reaction mixture would be heated to reflux to drive the formation of 6-bromo-1H-indazole-3-carboxaldoxime.

-

-

Step 2: Dehydration of the Oxime

-

The isolated oxime would then be subjected to dehydration using a variety of reagents such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. This step would yield the desired 6-Bromo-1H-indazole-3-carbonitrile.

-

Physicochemical Properties

6-Bromo-1H-indazole-3-carbonitrile is a white to off-white solid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₄BrN₃ |

| Molecular Weight | 222.04 g/mol |

| CAS Number | 885278-24-0 |

| Appearance | White to off-white solid |

| Solubility | Sparingly soluble in water |

Role in Drug Discovery and Development

The synthetic utility of 6-Bromo-1H-indazole-3-carbonitrile lies in the reactivity of its functional groups. The bromine atom at the 6-position is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents to modulate the biological activity of the final compounds. The carbonitrile group at the 3-position can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further avenues for derivatization.

This compound has been utilized as a key building block in the synthesis of kinase inhibitors for cancer therapy.[2] The indazole core often serves as a hinge-binding motif in the ATP-binding pocket of various kinases, and the substituents introduced via the bromine and carbonitrile functionalities can be designed to interact with other regions of the enzyme to enhance potency and selectivity.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations discussed.

Caption: Synthetic pathway to 6-Bromo-1H-indazole-3-carbonitrile.

Conclusion

6-Bromo-1H-indazole-3-carbonitrile stands as a testament to the enduring importance of heterocyclic chemistry in the quest for novel therapeutics. While its formal discovery is not pinpointed to a single publication, its synthetic accessibility from readily available precursors and its strategic functionalization have solidified its role as a valuable intermediate in drug discovery. The continued exploration of derivatives synthesized from this versatile building block holds significant promise for the development of next-generation medicines targeting a range of diseases.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

The Strategic Importance of Bromine and Carbonitrile Moieties in the Kinase Inhibitor Scaffold: 6-Bromo-1H-indazole-3-carbonitrile

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

6-Bromo-1H-indazole-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of potent kinase inhibitors. The strategic placement of the bromine atom at the 6-position and the carbonitrile group at the 3-position of the indazole core imparts unique physicochemical and pharmacological properties. This technical guide elucidates the distinct roles of these functional groups, providing a comprehensive overview of the molecule's synthesis, spectroscopic characterization, and its application as a scaffold for targeted therapeutics, particularly in oncology.

Introduction

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, including several approved drugs. Its unique structural and electronic properties allow it to participate in various interactions with biological targets. 6-Bromo-1H-indazole-3-carbonitrile has emerged as a key building block for the development of targeted therapies, particularly those aimed at inhibiting protein kinases, which play a central role in cellular signaling pathways implicated in cancer and other diseases. This document provides a detailed examination of the individual and synergistic contributions of the bromine and carbonitrile functionalities to the overall profile of this important synthetic intermediate.

Physicochemical and Spectroscopic Data

The structural integrity and purity of 6-Bromo-1H-indazole-3-carbonitrile are paramount for its successful application in drug discovery pipelines. The following tables summarize its key physicochemical properties and predicted spectroscopic data, which are essential for its characterization.

Table 1: Physicochemical Properties of 6-Bromo-1H-indazole-3-carbonitrile

| Property | Value | Reference |

| CAS Number | 885278-24-0 | |

| Molecular Formula | C₈H₄BrN₃ | |

| Molecular Weight | 222.04 g/mol | - |

| Appearance | White to off-white solid | |

| Solubility | Sparingly soluble in water |

Table 2: Predicted ¹H NMR Spectral Data for 6-Bromo-1H-indazole-3-carbonitrile (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~14.0 | br s | 1H | N1-H |

| ~8.40 | d | 1H | H4 |

| ~8.00 | s | 1H | H7 |

| ~7.60 | d | 1H | H5 |

Note: This data is predicted based on the analysis of structurally similar indazole compounds.

Table 3: Predicted ¹³C NMR Spectral Data for 6-Bromo-1H-indazole-3-carbonitrile (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~142.0 | C7a |

| ~135.0 | C3a |

| ~128.0 | C5 |

| ~125.0 | C4 |

| ~122.0 | C6 (bearing Br) |

| ~115.0 | C7 |

| ~114.0 | C≡N |

| ~105.0 | C3 |

Note: This data is predicted based on the analysis of structurally similar indazole compounds.

Table 4: Predicted IR Absorption Bands for 6-Bromo-1H-indazole-3-carbonitrile

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300-3100 | N-H stretching |

| ~2230 | C≡N stretching (nitrile) |

| ~1620, 1580, 1470 | C=C and C=N stretching (aromatic/indazole ring) |

| ~880, 820 | C-H bending (aromatic) |

| ~650 | C-Br stretching |

Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.

The Role of the Bromine Atom

The bromine atom at the 6-position of the indazole ring is not merely a synthetic handle but plays a multifaceted role in modulating the molecule's properties.

-

Increased Lipophilicity and Cell Permeability : Halogen atoms, particularly bromine, are known to increase the lipophilicity of a molecule. This enhanced lipophilicity can improve the compound's ability to cross cellular membranes, a critical factor for targeting intracellular proteins like kinases.

-

Modulation of Electronic Properties : As an electron-withdrawing group, the bromine atom influences the electron density of the indazole ring system. This can affect the pKa of the indazole nitrogen and the molecule's overall reactivity and metabolic stability.

-

Halogen Bonding : The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the target protein's binding site. This can provide an additional anchoring point, leading to enhanced binding affinity and selectivity.

-

Synthetic Versatility : The bromine atom serves as a versatile synthetic handle, enabling further functionalization of the indazole core through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the creation of diverse chemical libraries to explore the structure-activity relationship (SAR) and optimize lead compounds.

The Role of the Carbonitrile Group

The carbonitrile (cyano) group at the 3-position is a key pharmacophore that significantly contributes to the biological activity of indazole-based inhibitors.

-

Hydrogen Bond Acceptor : The nitrogen atom of the carbonitrile group is a strong hydrogen bond acceptor. This allows it to form crucial hydrogen bonds with amino acid residues in the hinge region of kinase active sites, a common binding motif for many kinase inhibitors.

-

Dipole-Dipole and Polar Interactions : The carbon-nitrogen triple bond possesses a strong dipole moment, enabling favorable dipole-dipole and other polar interactions within the protein's binding pocket.

-

Bioisostere : The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. Its linear geometry and compact size allow it to occupy small pockets within the active site that may not accommodate bulkier groups.

-

Metabolic Stability : The carbonitrile group is generally metabolically stable and can be used to block sites of potential metabolism on the indazole ring.

-

Synthetic Handle : The nitrile group can be chemically transformed into other functional groups, such as amides, carboxylic acids, or tetrazoles, providing further avenues for lead optimization.

Synthesis and Experimental Protocols

The synthesis of 6-Bromo-1H-indazole-3-carbonitrile can be achieved through a multi-step process. Below is a representative experimental workflow, combining established methods for the synthesis of the indazole core and the introduction of the carbonitrile group.

Caption: Synthetic workflow for 6-Bromo-1H-indazole-3-carbonitrile.

Protocol 1: Synthesis of 6-Bromo-1H-indazole[2]

This procedure is based on the diazotization of 4-bromo-2-methylaniline followed by cyclization.

-

Acetylation: Dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution and add acetic anhydride (1.2 eq) while maintaining the temperature below 40°C.

-

Diazotization and Cyclization: To the resulting mixture, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approximately 68°C) and maintain for 20 hours, monitoring the reaction by TLC.

-

Work-up and Hydrolysis: After completion, cool the mixture to room temperature and remove the volatile components under reduced pressure. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-55°C to effect hydrolysis of the N-acetyl group.

-

Isolation and Purification: Cool the acidic mixture and adjust the pH to ~11 with a 50% aqueous solution of sodium hydroxide. Evaporate the solvent, and slurry the resulting solid with heptane. Filter the solid and dry under vacuum to yield 6-Bromo-1H-indazole.

Protocol 2: Iodination of 6-Bromo-1H-indazole

-

Reaction Setup: To a solution of 6-bromo-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq).

-

Iodination: Add a solution of iodine (1.5 eq) in DMF dropwise to the mixture and stir at room temperature for 3 hours.

-

Work-up: Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃, which will cause the product to precipitate.

-

Isolation: Collect the solid by filtration and dry to give 6-bromo-3-iodo-1H-indazole.

Protocol 3: Cyanation of 6-Bromo-3-iodo-1H-indazole[3]

This procedure utilizes a palladium-catalyzed cyanation with a non-toxic cyanide source.

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon), combine 6-bromo-3-iodo-1H-indazole (1.0 eq), potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) (0.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%), and Xantphos (4 mol%) in degassed N,N-dimethylacetamide (DMAc).

-

Reaction: Heat the mixture to 120-140°C and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 6-Bromo-1H-indazole-3-carbonitrile.

Application in Drug Discovery: Targeting the VEGFR-2 Signaling Pathway

Derivatives of 6-Bromo-1H-indazole-3-carbonitrile have shown significant promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade, thereby preventing the proliferation and migration of endothelial cells and ultimately starving the tumor of its blood supply.

VEGFR-2 Signaling Pathway in Angiogenesis

The binding of VEGF-A to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling events, including the activation of the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways converge to promote cell proliferation, migration, survival, and vascular permeability, all of which are essential for angiogenesis.

Caption: Inhibition of the VEGFR-2 signaling pathway by a derivative.

Conclusion

The bromine and carbonitrile groups in 6-Bromo-1H-indazole-3-carbonitrile are not passive substituents but rather key functional elements that are strategically employed in modern drug design. The bromine atom enhances the molecule's drug-like properties and provides a crucial point for synthetic diversification. The carbonitrile group acts as a potent pharmacophore, enabling strong and specific interactions with kinase targets. The synergistic effect of these two groups on the privileged indazole scaffold makes 6-Bromo-1H-indazole-3-carbonitrile a highly valuable and versatile intermediate for the development of novel kinase inhibitors and other targeted therapeutics. A thorough understanding of the roles of these functional groups is essential for researchers and scientists working to design the next generation of precision medicines.

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromo-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged motif in medicinal chemistry, recognized for its role in the development of targeted therapies, especially kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding site of kinases.[1] Among the variously substituted indazoles, 6-Bromo-1H-indazole-3-carbonitrile has emerged as a critical and versatile starting material for the synthesis of potent and selective kinase inhibitors targeting key signaling pathways implicated in cancer and autoimmune diseases.

The strategic placement of the bromine atom at the 6-position and the carbonitrile group at the 3-position provides a versatile platform for synthetic diversification. The 6-bromo substituent is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the exploration of the solvent-exposed regions of the kinase ATP-binding pocket.[1] The 3-carbonitrile group can be elaborated into various heterocyclic systems, most notably the pyrazolo[3,4-d]pyrimidine core, which is a key pharmacophore in many Janus kinase (JAK) inhibitors.

This document provides detailed application notes and experimental protocols for the utilization of 6-Bromo-1H-indazole-3-carbonitrile in the discovery of novel kinase inhibitors, with a focus on the synthesis of a potent JAK inhibitor.

Rationale for Use in Kinase Inhibitor Synthesis

The 1H-indazole core acts as a bioisostere of the purine ring in ATP, allowing it to act as a competitive inhibitor at the kinase active site.[1] The nitrogen atoms of the indazole ring can serve as hydrogen bond donors and acceptors, forming key interactions with the hinge region of the kinase, which is a critical determinant of binding affinity.[1] This inherent binding capability makes the indazole scaffold an excellent starting point for inhibitor design.

Key Kinase Targets

Derivatives of 6-bromo-1H-indazole have demonstrated inhibitory activity against a range of kinases, including:

-

Janus Kinases (JAKs): Specifically JAK1, JAK2, and JAK3, which are crucial in cytokine signaling pathways that regulate immune responses and inflammation.[2]

-

Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, implicated in cancer.

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Important targets in anti-angiogenic cancer therapies.

Data Presentation

Table 1: Synthesis of a JAK Inhibitor Intermediate from 6-Bromo-1H-indazole-3-carbonitrile

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Cyclization | 6-Bromo-1H-indazole-3-carbonitrile | Formamide | 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | ~70-80% |

| 2 | Suzuki-Miyaura Coupling | 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | (4-(methylsulfonyl)phenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃ | 6-(4-(Methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | ~60-75% |

Table 2: Comparative Inhibitory Potency (IC50) of Indazole-Based Kinase Inhibitors

| Inhibitor | Target Kinase | IC50 (nM) | Assay Type |

| Tofacitinib (JAK Inhibitor) | JAK1 | 1.2 | Cell-free |

| Tofacitinib (JAK Inhibitor) | JAK2 | 20 | Cell-free |

| Tofacitinib (JAK Inhibitor) | JAK3 | 1.0 | Cell-free |

| Axitinib (VEGFR Inhibitor) | VEGFR1 | 0.1 | Cell-free |

| Axitinib (VEGFR Inhibitor) | VEGFR2 | 0.2 | Cell-free |

| Axitinib (VEGFR Inhibitor) | VEGFR3 | 0.1-0.3 | Cell-free |

| Indazole-derived PLK4 Inhibitor | PLK4 | 0.1 | In vitro enzyme assay |

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol describes the cyclization of 6-Bromo-1H-indazole-3-carbonitrile with formamide to construct the core pyrazolo[3,4-d]pyrimidine scaffold.

Materials:

-

6-Bromo-1H-indazole-3-carbonitrile

-

Formamide

-

High-temperature thermometer

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Water

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, add 6-Bromo-1H-indazole-3-carbonitrile (1.0 eq).

-

Add an excess of formamide (approximately 10-15 equivalents).

-

Heat the mixture to 180-190 °C and maintain this temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into cold water with stirring.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate thoroughly with water to remove residual formamide.

-

Dry the solid under vacuum to yield 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a JAK Inhibitor Analog

This protocol details a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 6-position of the pyrazolo[3,4-d]pyrimidine core.

Materials:

-

6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq)

-

(4-(methylsulfonyl)phenyl)boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Schlenk flask or sealed reaction vial

-

Inert gas supply (Argon or Nitrogen)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, (4-(methylsulfonyl)phenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 6-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Mandatory Visualizations

Signaling Pathway

The Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[3] Dysregulation of this pathway is implicated in various inflammatory and autoimmune disorders.[2] The synthesized inhibitors from 6-Bromo-1H-indazole-3-carbonitrile can potently block the activity of JAKs, thereby interrupting this signaling cascade.

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Experimental Workflow

The overall workflow for the synthesis and evaluation of kinase inhibitors from 6-Bromo-1H-indazole-3-carbonitrile involves a multi-step process from initial synthesis to biological characterization.

Caption: General workflow for kinase inhibitor synthesis and evaluation.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 6-Bromo-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, making it a cornerstone in medicinal chemistry and drug discovery. The functionalization of the indazole core, particularly through carbon-carbon bond formation, is crucial for the exploration of new chemical space and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating C-C bonds due to its mild reaction conditions, broad substrate scope, and tolerance of various functional groups.

These application notes provide detailed protocols and reaction parameters for the Suzuki-Miyaura coupling of 6-Bromo-1H-indazole-3-carbonitrile with various arylboronic acids. The resulting 6-aryl-1H-indazole-3-carbonitrile derivatives are valuable intermediates in the synthesis of a wide range of compounds with potential therapeutic applications.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide. The catalytic cycle involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Data Presentation: Optimized Reaction Conditions for Suzuki-Miyaura Coupling of Substituted Bromoindazoles

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various bromo-indazole derivatives with arylboronic acids. While specific data for 6-Bromo-1H-indazole-3-carbonitrile is extrapolated from these examples, the conditions are expected to be highly applicable.

| Bromo-indazole Derivative | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-100 | N/A | High | [1] |